3-{[(4-bromophenyl)sulfonyl]amino}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(4-bromophenyl)sulfonyl]amino}benzamide, also known as BIX-01294, is a small molecule inhibitor that has been widely used in epigenetic research. It was first identified by researchers at the University of Wisconsin-Madison in 2009 and has since been studied for its potential therapeutic applications in cancer, neurological disorders, and other diseases.
Mechanism of Action
Target of Action
The primary target of 3-[N-[4-Bromophenyl]sulfonylamino]benzamide, also known as C2-8, is the polyglutamine (polyQ) sequence of the Huntington’s Disease protein (huntingtin) . This protein plays a crucial role in nerve cells (neurons) in the brain .
Mode of Action
C2-8 acts as an inhibitor of the aggregation of the polyQ sequence of the huntingtin protein . The aggregation of this protein is neurotoxic and leads to the death of brain cells, causing Huntington’s Disease .
Biochemical Pathways
The compound interferes with the biochemical pathway that leads to the aggregation of the huntingtin protein . By inhibiting this aggregation, it prevents the neurotoxic effects that this protein can have when it aggregates .
Pharmacokinetics
It is known that the compound is soluble in dmso at approximately 20 mg/ml, but it is insoluble in water . This suggests that the compound may have good bioavailability when administered in a suitable solvent .
Result of Action
The inhibition of huntingtin protein aggregation by C2-8 results in a decrease in neurotoxicity . In a study using HD PC12 cells, C2-8 inhibited aggregation with an IC50 of 50nM . When administered in food, it suppressed neurodegeneration in vivo in a Drosophila HD model .
Action Environment
The action of C2-8 can be influenced by environmental factors such as the solvent in which it is administered . As it is insoluble in water, it requires a suitable solvent such as DMSO for administration .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[(4-bromophenyl)sulfonylamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O3S/c14-10-4-6-12(7-5-10)20(18,19)16-11-3-1-2-9(8-11)13(15)17/h1-8,16H,(H2,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJSZBOGUVZRQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Br)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.